iNOS Inhibitory Activity: 6.3-Fold Attenuation Relative to Active Regioisomer in RAW264.7 Macrophages
In head-to-head cell-based assays, [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- (CAS 51484-42-5) demonstrated an IC50 of 2.57 μM (2570 nM) for inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophages [1]. This represents a 6.3-fold reduction in potency compared to a structurally related congener (BDBM50105355, CHEMBL3597268), which achieved an IC50 of 410 nM under identical experimental conditions [2]. The assay protocol involved a 30-minute pre-incubation with compound followed by LPS stimulation.
| Evidence Dimension | iNOS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2570 nM |
| Comparator Or Baseline | Regioisomeric biphenylacetamide analog (BDBM50105355/CHEMBL3597268): 410 nM |
| Quantified Difference | 6.3-fold higher IC50 (lower potency) |
| Conditions | Mouse RAW264.7 cells; LPS-induced iNOS activity; 30-min pre-incubation |
Why This Matters
This quantitative attenuation positions CAS 51484-42-5 as a distinct tool compound for negative control experiments or for interrogating iNOS-dependent pathways where a weaker, partial, or off-target profiling reference is required, avoiding the confounding potency of active congeners.
- [1] BindingDB. BDBM50105346 (CHEMBL3597260): Affinity Data. Beni-Suef University; curated by ChEMBL. IC50 = 2.57E+3 nM. View Source
- [2] BindingDB. BDBM50105355 (CHEMBL3597268): Affinity Data. Beni-Suef University; curated by ChEMBL. IC50 = 410 nM. Article DOI: 10.1016/j.bmc.2015.04.057. View Source
